molecular formula C12H8FNO3 B6367679 MFCD18312295 CAS No. 1261945-36-1

MFCD18312295

Cat. No.: B6367679
CAS No.: 1261945-36-1
M. Wt: 233.19 g/mol
InChI Key: YECOSVBENLHJAN-UHFFFAOYSA-N
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Description

The compound identified as MFCD18312295 is a chemical entity with unique properties and applications This compound is utilized in various scientific research fields due to its distinct chemical structure and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18312295 involves specific chemical reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Generally, the preparation involves the following steps:

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are optimized to facilitate the desired chemical transformations.

    Catalysts and Reagents: Specific catalysts and reagents are used to promote the reaction and increase the efficiency of the synthesis.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain this compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the chemical reactions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and reduce production time.

    Quality Control: Ensuring strict quality control measures to maintain the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

MFCD18312295 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different properties.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the compound.

Common Reagents and Conditions

The reactions of this compound typically involve common reagents such as:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

MFCD18312295 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18312295 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Targets: Interacting with specific proteins, enzymes, or receptors.

    Modulating Pathways: Influencing biochemical pathways to produce desired effects.

    Cellular Effects: Inducing cellular responses such as apoptosis, proliferation, or differentiation.

Properties

IUPAC Name

3-fluoro-5-(2-oxo-1H-pyridin-4-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-10-4-8(3-9(5-10)12(16)17)7-1-2-14-11(15)6-7/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECOSVBENLHJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682967
Record name 3-Fluoro-5-(2-oxo-1,2-dihydropyridin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-36-1
Record name 3-Fluoro-5-(2-oxo-1,2-dihydropyridin-4-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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